4-Ethyl-2-methylaniline
Overview
Description
4-Ethyl-2-methylaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an ethyl group and a methyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methylaniline can be synthesized through several methods. One common approach involves the alkylation of 2-methylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-Methylaniline is treated with an ethyl halide (such as ethyl bromide) in the presence of a base (such as sodium hydroxide).
Step 2: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 4-Ethyl-2-nitrotoluene, which is obtained through the nitration of 4-Ethyltoluene. The hydrogenation process reduces the nitro group to an amino group, yielding this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
4-Ethyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylaniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
2-Methylaniline: Lacks the ethyl group, leading to different chemical properties and reactivity.
4-Ethylaniline: Lacks the methyl group, resulting in variations in its chemical behavior.
4-Methylaniline: Lacks the ethyl group, affecting its reactivity and applications.
Uniqueness: 4-Ethyl-2-methylaniline is unique due to the presence of both ethyl and methyl groups, which influence its chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Biological Activity
Overview
4-Ethyl-2-methylaniline, an aromatic amine, is characterized by the presence of both ethyl and methyl groups attached to a benzene ring, along with an amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its potential biological activities and interactions with biomolecules.
The molecular formula of this compound is C10H15N, with a molecular weight of 149.24 g/mol. It is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers. The compound's structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their functions. Additionally, metabolic transformations can lead to the formation of active metabolites that may exert specific biological effects.
Anticancer Potential
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, certain aniline derivatives have shown significant activity against various cancer cell lines, suggesting that modifications to the this compound structure could enhance its therapeutic efficacy .
Genotoxicity Studies
Research has also explored the genotoxicity of this compound. In vitro and in vivo studies have been conducted to assess its potential DNA-damaging effects. These studies are crucial for evaluating the safety profile of the compound, especially concerning its use in pharmaceuticals .
Case Study 1: Antitumor Activity
A study investigating the anticancer effects of substituted anilines found that specific modifications to the aniline structure could enhance its inhibitory effects on cancer cell proliferation. For example, compounds derived from this compound demonstrated promising results against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, indicating potential for further development as anticancer agents .
Case Study 2: Toxicological Assessment
In a comprehensive toxicological study, this compound was evaluated for its genotoxic effects using both bacterial assays and mammalian cell cultures. The results indicated a varying degree of mutagenicity depending on concentration and exposure time, highlighting the need for careful risk assessment in industrial applications .
Data Tables
Properties
IUPAC Name |
4-ethyl-2-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFVTWKQFZGFDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597593 | |
Record name | 4-Ethyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71757-56-7 | |
Record name | 4-Ethyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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